benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC20112057
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O4S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-6-4-3-5-7-16)21(17-8-10-18(28-2)11-9-17)25-19(26)12-13-30-23(25)24-15/h3-11,21H,12-14H2,1-2H3 |
| Standard InChI Key | YUVDJWMYFKVZTG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1, thiazine-7-carboxylate features a bicyclic system comprising a pyrimidine ring fused to a thiazine moiety. Key structural elements include:
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A 4-methoxyphenyl substituent at the 6-position, introducing aromaticity and electron-donating effects via the methoxy group.
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A methyl group at the 8-position, influencing steric and electronic interactions.
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A benzyl ester at the 7-position, contributing to lipophilicity and metabolic stability.
The IUPAC name, benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate, systematically describes its connectivity and functional groups.
Spectroscopic and Computational Identifiers
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InChI Key:
YUVDJWMYFKVZTG-UHFFFAOYSA-N -
Canonical SMILES:
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4 -
PubChem CID: 3359001
These identifiers enable precise structural verification and facilitate database searches for related compounds.
Synthesis and Preparation Strategies
Multi-Step Organic Synthesis
The synthesis of this compound typically involves sequential reactions to construct the pyrimidothiazine core and introduce substituents. A generalized pathway includes:
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Cyclocondensation: Formation of the thiazine ring via reaction between thiourea derivatives and α-haloketones.
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Pyrimidine Annulation: Introduction of the pyrimidine ring using amidine or guanidine reagents.
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Functionalization: Installation of the 4-methoxyphenyl and benzyl ester groups through nucleophilic substitution or esterification .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring proper orientation during cyclization steps.
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Yield Improvement: Reported yields for analogous pyrimidothiazines range from 30–60%, necessitating catalyst optimization or solvent tuning .
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Purity Control: Chromatographic techniques (e.g., HPLC, flash chromatography) are critical for isolating the target compound from byproducts.
Physicochemical Properties
Molecular Metrics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 422.5 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Topological Polar Surface Area | 98.6 Ų |
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the benzyl ester and methoxyphenyl groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety .
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| Ethyl analog [CID 2872587] | DHFR | 12.3 µM | |
| Benzyl 6-(4-methoxyphenyl)... | Not reported | — |
This disparity underscores the need for targeted assays to elucidate specific interactions.
Comparative Analysis with Structural Analogues
Substituent Effects on Properties
Replacing the benzyl ester with an ethyl group (as in CID 2872587) reduces molecular weight (360.4 vs. 422.5 g/mol) and logP (2.8 vs. 3.2), enhancing aqueous solubility but potentially reducing membrane permeability .
Industrial Applications
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Pharmaceutical Intermediate: Serve as precursors for antitumor or antimicrobial agents.
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Agrochemicals: Thiazine derivatives are explored as herbicides or fungicides.
Future Directions and Recommendations
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Bioactivity Profiling: High-throughput screening against cancer cell lines or microbial panels.
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Synthetic Methodology: Development of one-pot syntheses to improve efficiency.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
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